2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as BOI, is a chemical compound that belongs to the oxadiazole family. It has a molecular formula of C14H15N3O and a molecular weight of 241.29 g/mol .
Synthesis Analysis
2-Aryl-5-butyl-1,3,4-oxadiazoles have been obtained in 59–85% yield via refluxing of equimolar amounts of a benzoic acid hydrazide with trimethyl orthovalerate in o-xylene . The effects of electron-donating substituents in the aryl fragment and solvent polarity on their spectral-luminescent properties have been revealed .Molecular Structure Analysis
The molecular structure of 2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole consists of a five-membered 1,3,4-oxadiazole ring attached to an indole ring via a nitrogen atom . The butyl group is attached to the 5-position of the oxadiazole ring .Scientific Research Applications
Antimicrobial Applications
1,3,4-Oxadiazoles have been recognized for their antimicrobial properties. They can serve as bioisosteres for carbonyl-containing molecules such as carboxylic acids, esters, and amides, which are often found in antimicrobial agents .
Anticonvulsant and Anti-inflammatory Applications
These compounds exhibit anticonvulsant and anti-inflammatory activities, making them valuable in the development of new drugs for treating conditions like epilepsy and chronic inflammation .
Analgesic Applications
The analgesic properties of 1,3,4-oxadiazoles make them potential candidates for pain management solutions .
Antitumor and Antiviral Applications
Their structure allows for antitumor and antiviral activities, which could be crucial in cancer therapy and combating viral infections .
Antihypertensive and Enzyme Inhibitory Activities
They also show promise in antihypertensive and enzyme inhibitory activities, which could lead to new treatments for hypertension and various enzyme-related disorders .
Advanced Materials Development
1,3,4-Oxadiazoles are applied in the development of advanced materials such as electroluminescent and electron-transport materials. This makes them significant in fields like materials science and engineering .
Optoelectronic Devices
Due to their unique properties, these compounds are used in optoelectronic devices which are essential for modern electronic applications .
Safety And Hazards
properties
IUPAC Name |
2-butyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-3-8-13-16-17-14(18-13)12-9-10-6-4-5-7-11(10)15-12/h4-7,9,15H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXRJXGNBVSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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